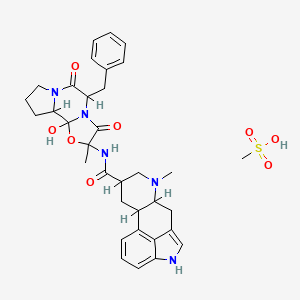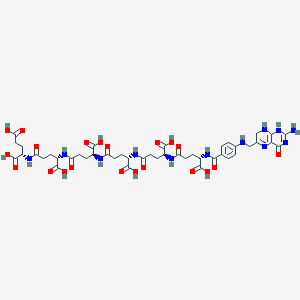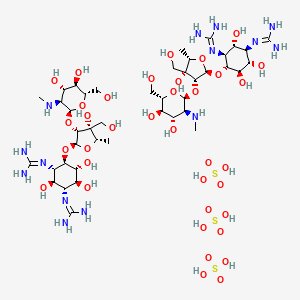
Dimethylenastron
Vue d'ensemble
Description
Dimethylenastron is a compound with the molecular formula C16H18N2O2S . It is also known by other names such as Eg5 Inhibitor III, Dimethylenastron, and 2,3,4,6,7,8-Hexahydro-4-(3-hydroxyphenyl)-7,7-dimethyl-2-thioxo-5(1H)-quinazolinone .
Molecular Structure Analysis
Dimethylenastron has a molecular weight of 302.4 g/mol . It has been found to bind the Eg5 motor domain with higher affinity . Moreover, it has been shown that Dimethylenastron could allosterically inhibit the motor domain ATPase of Eg5 by decreasing the rate of ADP release .
Chemical Reactions Analysis
Dimethylenastron is a potent, specific, and reversible inhibitor of the mitotic kinesin Eg5 . It has been found to prevent the growth of pancreatic and lung cancer cells more effectively by halting mitotic progression and triggering apoptosis .
Applications De Recherche Scientifique
Cancer Research
Dimethylenastron has been studied extensively in the field of cancer research. It is known to suppress human pancreatic cancer cell migration and invasion in vitro . This is achieved through the allosteric inhibition of mitotic kinesin Eg5 , a protein that plays a critical role in bipolar spindle assembly . This makes Dimethylenastron a potential candidate for pancreatic cancer chemotherapy .
Cell Division Studies
The mitotic kinesin Eg5, which Dimethylenastron inhibits, is crucial in the process of cell division . By studying the effects of Dimethylenastron on this protein, researchers can gain valuable insights into the mechanics of cell division and how it can be manipulated.
Drug Development
Dimethylenastron’s ability to inhibit Eg5 has made it a target for drug development. Its inhibitors have shown impressive anticancer activity in preclinical studies , making it a promising candidate for the development of new anticancer drugs.
Molecular Modeling
Dimethylenastron has been used in molecular modeling studies. For example, it has been shown that Dimethylenastron can allosterically inhibit the motor domain ATPase of Eg5 by decreasing the rate of ADP release . This provides valuable information for the design of new drugs targeting Eg5.
Synthesis of Novel Compounds
Dimethylenastron has been used as a base compound in the synthesis of novel compounds. For instance, a series of six novel Dimethylenastron analogs were synthesized through the Biginelli reaction . These new compounds showed stronger antiproliferative activity against the HeLa cell line compared to Dimethylenastron .
Cytotoxicity Studies
Dimethylenastron and its analogs have been used in cytotoxicity studies. These studies are crucial in determining the potential of these compounds as anticancer agents .
Mécanisme D'action
- Dimethylenastron specifically targets the mitotic kinesin Eg5 (encoded by the KIF-11 gene). Eg5 plays a critical role in bipolar spindle assembly during cell division .
- By inhibiting Eg5, Dimethylenastron disrupts spindle formation and impairs cell division, ultimately affecting cancer cell migration and invasion .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-hydroxyphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-16(2)7-11-13(12(20)8-16)14(18-15(21)17-11)9-4-3-5-10(19)6-9/h3-6,14,19H,7-8H2,1-2H3,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOOPLOUUAYNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469410 | |
| Record name | Eg5 Inhibitor III, Dimethylenastron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylenastron | |
CAS RN |
863774-58-7 | |
| Record name | Eg5 Inhibitor III, Dimethylenastron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylenastron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















